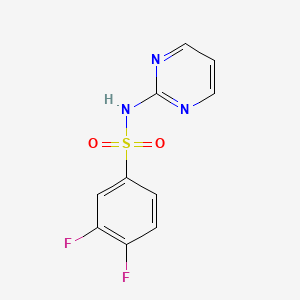
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide, commonly known as DFPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPBS is a sulfonamide derivative that belongs to the class of pyrimidine-based compounds. It has been extensively studied for its various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of DFPBS is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DFPBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cell lines. By inhibiting the activity of this enzyme, DFPBS can induce apoptosis in cancer cells. Additionally, DFPBS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, DFPBS can reduce inflammation.
Biochemical and Physiological Effects:
DFPBS has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DFPBS can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DFPBS has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In vivo studies have demonstrated that DFPBS can reduce tumor growth in mouse models of breast and colon cancer. Furthermore, DFPBS has been shown to reduce inflammation in mouse models of arthritis.
实验室实验的优点和局限性
DFPBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using various analytical techniques. Additionally, DFPBS exhibits potent biological activity at low concentrations, making it a cost-effective compound to use in experiments. However, DFPBS also has some limitations. It is a highly reactive compound, which can make it difficult to handle in the lab. Additionally, DFPBS has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
DFPBS has shown great promise for its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of DFPBS and identifying its molecular targets. Additionally, more studies are needed to determine the safety and efficacy of DFPBS in animal models and humans. Furthermore, research should focus on developing novel derivatives of DFPBS with improved biological activity and reduced toxicity. Overall, DFPBS is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of DFPBS involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base. The reaction yields DFPBS as a white solid with a melting point of 186-188°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DFPBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFPBS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, DFPBS has demonstrated anti-viral activity against the Zika virus, making it a promising candidate for the development of anti-viral drugs.
属性
IUPAC Name |
3,4-difluoro-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2S/c11-8-3-2-7(6-9(8)12)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFYNOJGNQFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

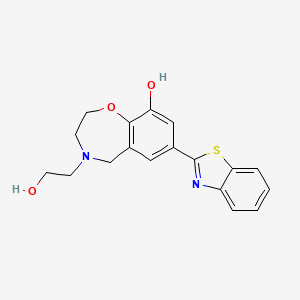
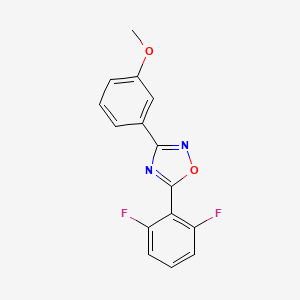
![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)
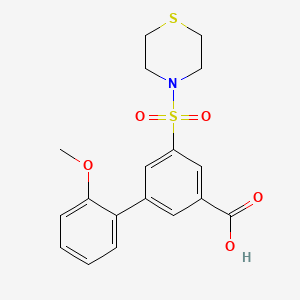
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
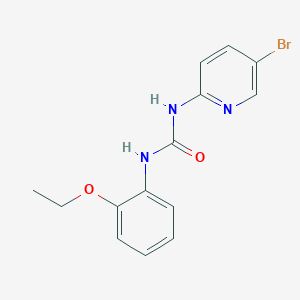
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)
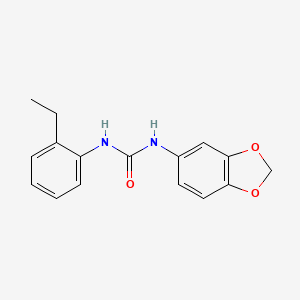
![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)